
PYRIDOXATIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxatin is a member of the class of dihydroxypyridines, specifically 1,4-dihydroxypyridin-2-one, carrying an additional 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 . It is known for its diverse biological activities, including antibiotic and anticancer properties . This compound also acts as a lipid peroxidation and DNA synthesis inhibitor, as well as a free radical scavenger .
Mechanism of Action
Target of Action
Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .
Biochemical Pathways
This compound is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .
Pharmacokinetics
Pyridoxine, a compound similar to this compound, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .
Result of Action
The inhibition of MMP-2 by this compound can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, this compound is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .
Biochemical Analysis
Biochemical Properties
Pyridoxatin plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of Vitamin B6, acting as a coenzyme in amino acid biosynthesis, decarboxylation, racemic reactions, and other biological processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in Magnaporthe oryzae, the expressions of a gene encoding pyridoxine biosynthesis protein (PDX1) were significantly upregulated in the early infectious stages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in de novo Vitamin B6 biosynthesis, not in the uptake process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the deletion of MoPDX1 slowed vegetative growth on different media, especially on MM media . The growth defect was rescued when MoPdx1-protein was expressed in mutants strains and when commercial VB6 (pyridoxine) was added exogenously .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For instance, it is involved in the biosynthesis of Vitamin B6, which is a crucial metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is biosynthesized in conidia, then transported into the appressorium . This transportation plays important roles in substances transportation from conidia to appressorium thus to regulate the appressorium turgor pressure .
Subcellular Localization
This compound is located in the cytoplasm and present in spore and germ tubes at 14 hours post inoculation (hpi) and then transferred into the appressorium at 24 hpi . This subcellular localization affects its activity or function .
Preparation Methods
The synthesis of pyridoxatin involves several steps. One of the methods includes the reaction of a 1,3-oxazole derivative with a dienophile, leading to the formation of intermediate compounds that are further transformed into this compound . The industrial production of this compound is not as widely documented as other compounds, but it typically involves similar multi-step synthetic routes that ensure high yields and purity .
Chemical Reactions Analysis
Pyridoxatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations The major products formed from these reactions vary but often include derivatives that retain the core dihydroxypyridine structure
Scientific Research Applications
Pyridoxatin has several scientific research applications:
Comparison with Similar Compounds
Pyridoxatin is unique compared to other dihydroxypyridines due to its specific substituents and biological activities. Similar compounds include:
Desferriastechrome: Another fungal hydroxamate with iron chelation properties.
Desferricoprogen: Known for its antioxidant and iron scavenging abilities.
Asperpyridone A: A pyridone alkaloid with hypoglycemic activity.
Trichodin A: Exhibits antibiotic activities against certain bacteria.
This compound stands out due to its combined antibiotic, anticancer, and antioxidant properties, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
149196-98-5 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.337 |
IUPAC Name |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChI Key |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


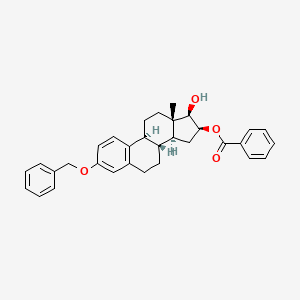
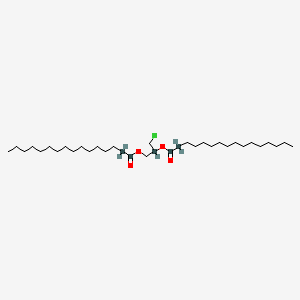
![3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
![2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588565.png)
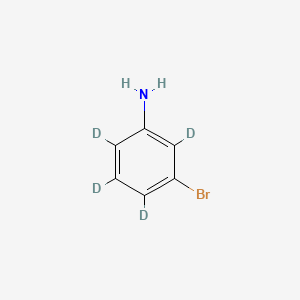
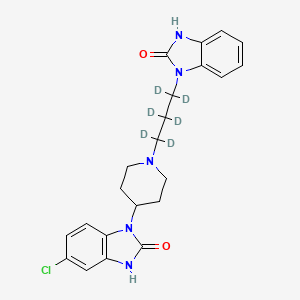

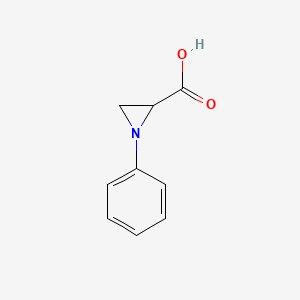
![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)
![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)
